molecular formula C9H14N4O2 B1449815 3-amino-1-(2-hydroxyethyl)-5-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 1395786-36-3

3-amino-1-(2-hydroxyethyl)-5-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No. B1449815
CAS RN: 1395786-36-3
M. Wt: 210.23 g/mol
InChI Key: UKGGIUUFHLPIQF-UHFFFAOYSA-N
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Description

The compound “3-amino-1-(2-hydroxyethyl)-5-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one” is a chemical compound that has been studied in the context of its potential biological activities . It has been found in complex with TGF-BETA RECEPTOR TYPE 2 KINASE DOMAIN .


Synthesis Analysis

Based on the available literature, the synthesis of pyrazolo[3,4-b]pyridine derivatives, which includes the compound , involves scaffold hopping and computer-aided drug design . The synthesis process yielded 38 pyrazolo[3,4-b]pyridine derivatives .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques such as IR, NMR, and ESI-MS . For instance, the 1H NMR spectrum of a similar compound showed specific chemical shifts associated with different protons in the molecule .


Chemical Reactions Analysis

The compound has been studied for its inhibitory activity against TRKA, a member of the tropomyosin receptor kinases (TRKs) . The compound showed acceptable activity with an IC50 value of 56 nM .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For instance, a similar compound was obtained as a brown color solid . The IR, 1H NMR, 13C NMR, and 31P NMR spectra provided information about the functional groups and the structure of the compound .

Scientific Research Applications

Synthesis and Antibacterial Screening

One significant application of derivatives similar to the compound is in the field of antibacterial agents. For example, 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids were synthesized and evaluated for their antibacterial activities, demonstrating the potential of such compounds as good antibacterial agents (Maqbool et al., 2014).

Structural Analysis and Vibrational Spectra Investigations

The compound's structure and vibrational spectra have been the subject of theoretical and experimental investigations, helping to understand its physical and chemical properties. For example, studies have been conducted on similar compounds, providing insights into their structure through FT-IR, FT-Raman spectra, and density functional theory (DFT) calculations (Bahgat et al., 2009).

Novel Heterocyclic Scaffolds with Antibacterial Activity

Research has also led to the discovery of novel heterocyclic scaffolds, indicating the compound's role in developing new antibacterial agents. For instance, a multicomponent reaction led to novel 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones with notable antibacterial activities (Frolova et al., 2011).

Synthesis of Functionalized Heterocycles

The compound's derivatives have been used to synthesize functionalized heterocycles, demonstrating its versatility in creating various biologically active molecules. For instance, novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles have been synthesized, showcasing the compound's potential in drug discovery and development (El‐Dean et al., 2018).

Quantum Studies and Nonlinear Optical (NLO) Properties

Quantum studies and analysis of NLO properties have been conducted, indicating the compound's potential in materials science and photonics. For instance, the synthesis, spectral analysis, quantum studies, and examination of NLO and thermodynamic properties of novel derivatives have been explored, providing insights into the compound's utility beyond traditional chemical and biological applications (Halim & Ibrahim, 2022).

Future Directions

The compound and its derivatives have potential for further exploration due to their inhibitory activity against TRKA . They could be studied further for their potential applications in the treatment of cancers caused by the continuous activation and overexpression of TRKA .

properties

IUPAC Name

3-amino-1-(2-hydroxyethyl)-5-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-5-4-6-7(10)12-13(2-3-14)8(6)11-9(5)15/h5,14H,2-4H2,1H3,(H2,10,12)(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGGIUUFHLPIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(NC1=O)N(N=C2N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-1-(2-hydroxyethyl)-5-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 2
Reactant of Route 2
3-amino-1-(2-hydroxyethyl)-5-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 3
3-amino-1-(2-hydroxyethyl)-5-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 4
3-amino-1-(2-hydroxyethyl)-5-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 5
3-amino-1-(2-hydroxyethyl)-5-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 6
3-amino-1-(2-hydroxyethyl)-5-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

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